molecular formula C16H20N2O2S2 B11636583 Tert-butyl (5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylthio)acetate

Tert-butyl (5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylthio)acetate

Cat. No.: B11636583
M. Wt: 336.5 g/mol
InChI Key: XNUHFDOBGTVUGT-UHFFFAOYSA-N
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Description

Tert-butyl (5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylthio)acetate is a heterocyclic compound featuring a fused benzothienopyrimidine core with a tetrahydro ring system. Its structure includes a thioacetate ester group at position 4 of the pyrimidine ring and a tert-butyl moiety, which enhances lipophilicity and metabolic stability .

The synthesis of this compound typically involves:

Gewald reaction to form the benzothiophene precursor .

Cyclization with formamide to generate the pyrimidinone intermediate .

Phosphorous oxychloride treatment to introduce reactive chlorine at position 4 .

Nucleophilic substitution with tert-butyl thioacetate to install the final substituent .

Properties

Molecular Formula

C16H20N2O2S2

Molecular Weight

336.5 g/mol

IUPAC Name

tert-butyl 2-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylsulfanyl)acetate

InChI

InChI=1S/C16H20N2O2S2/c1-16(2,3)20-12(19)8-21-14-13-10-6-4-5-7-11(10)22-15(13)18-9-17-14/h9H,4-8H2,1-3H3

InChI Key

XNUHFDOBGTVUGT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CSC1=NC=NC2=C1C3=C(S2)CCCC3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl (5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-ylthio)acetate can be achieved through various synthetic routes. One common method involves the reaction of a chloromethyloxadiazole with ethylenediamine, followed by catalytic hydrogenation of the pyrazine moiety over palladium on carbon (Pd/C) to yield the target compound . Another approach involves the cyclization of 2-hydrazinopyrazine with orthoesters, followed by further catalytic hydrogenation .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The use of continuous flow reactors and optimization of reaction parameters can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Common Reaction Types

The compound’s heterocyclic framework (benzothieno-pyrimidine fused ring) and functional groups (tert-butyl, thioester, and acetate moieties) suggest reactivity in:

  • Nucleophilic Substitution :
    The thioester group (–S–COO–) may undergo hydrolysis or nucleophilic attack under basic or acidic conditions.

  • Oxidation/Reduction :
    Sulfur-containing moieties (e.g., thioester) are prone to oxidation or reduction, altering the compound’s electronic properties.

  • Electrophilic Aromatic Substitution :
    The benzothieno core may participate in reactions such as halogenation or nitration, depending on directing groups .

  • Cyclization/Coupling Reactions :
    The pyrimidine ring could engage in cross-coupling reactions (e.g., Suzuki or Heck) if activated by leaving groups.

Nucleophilic Substitution

Reaction TypeReagents/ConditionsProduct Examples
Hydrolysis Basic aqueous conditions (e.g., NaOH)Formation of carboxylic acid
Nucleophilic Attack Amine or alcohol nucleophilesAmide or ester derivatives

Oxidation

Reaction TypeReagents/ConditionsProduct Examples
Oxidative Cleavage H₂O₂, catalytic acid/baseKetone or sulfone derivatives
Oxidation of Thioester KMnO₄, acidic conditionsSulfonic acid or oxidized thioester

Reduction

Reaction TypeReagents/ConditionsProduct Examples
Hydrogenation H₂, Pd/C catalystPartially reduced heterocycle
Reduction of Thioester NaBH₄, THFThiol or disulfide derivatives

Key Reactivity Insights

  • Structural Influence : The tert-butyl group enhances steric hindrance, potentially slowing reactions at adjacent positions.

  • Biological Relevance : Related compounds (e.g., benzothieno-pyrimidine derivatives) act as kinase inhibitors, suggesting their reactivity profiles may influence binding affinity.

  • Stability : Thioester groups are generally less stable than esters, making hydrolysis a likely degradation pathway .

Scientific Research Applications

Medicinal Chemistry Applications

Antioxidant Activity:
Recent studies have highlighted the antioxidant properties of derivatives related to tert-butyl (5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4-ylthio)acetate. For instance, compounds derived from this structure have shown significant free radical scavenging activity. This suggests potential applications in developing therapeutic agents for oxidative stress-related diseases .

Anti-inflammatory Effects:
Research has demonstrated that derivatives of this compound exhibit notable anti-inflammatory activity. In vivo studies using carrageenan-induced rat models have shown that these compounds can significantly reduce inflammation markers compared to standard treatments like indomethacin. The percentage inhibition of inflammation ranged from 39% to over 54%, indicating strong potential as anti-inflammatory agents .

Synthetic Methodologies

Synthesis Techniques:
The synthesis of tert-butyl (5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4-ylthio)acetate can be achieved through several methods. A notable approach involves the use of environmentally friendly solvents and reagents that enhance yield while minimizing waste. This aligns with current trends in green chemistry aimed at reducing the environmental impact of chemical processes .

Intermediate for Statins:
This compound serves as an essential intermediate in the synthesis of statins, which are widely used for lowering cholesterol levels. The synthesis pathways often involve multiple steps where such derivatives play a crucial role in forming the final statin products like atorvastatin and rosuvastatin. The ability to efficiently synthesize these intermediates can significantly impact pharmaceutical production processes .

Case Studies and Research Findings

StudyFindingsApplication
Anti-inflammatory Activity Study Compounds derived from tert-butyl exhibited inhibition rates of 39%-54% against inflammation in rat models.Potential development of new anti-inflammatory drugs.
Antioxidant Evaluation Demonstrated significant free radical scavenging ability among synthesized derivatives.Use in formulations targeting oxidative stress-related conditions.
Synthesis Pathway Optimization Green synthesis methods improved yield and reduced environmental impact during the production of statin intermediates.Enhanced efficiency in pharmaceutical manufacturing processes.

Mechanism of Action

The mechanism of action of Tert-butyl (5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-ylthio)acetate involves its interaction with specific molecular targets and pathways. The compound acts as an inhibitor of kinases, which are enzymes that play a crucial role in cell signaling and regulation . By inhibiting these kinases, the compound can modulate various cellular processes, including cell growth, differentiation, and apoptosis .

Comparison with Similar Compounds

Key Observations :

  • The tert-butyl thioacetate group in the target compound increases steric bulk and lipophilicity compared to smaller substituents like ethyl thioacetate or primary amines .
  • Carboxamide derivatives (e.g., ) exhibit higher polarity due to hydrogen-bonding capacity, influencing solubility and membrane permeability.

Antimicrobial Activity

  • Pyridyl carboxamide analogs (e.g., compound 2g in ) showed broad-spectrum antimicrobial activity with MIC values of 4–8 µg/mL against Pseudomonas aeruginosa.

Antiproliferative Activity

  • Sulfonamide derivatives (e.g., compound 5e in ) demonstrated potent cytotoxicity against cancer cell lines (IC₅₀ = 1.2–2.8 µM) due to enhanced hydrogen bonding with target enzymes .
  • Tert-butyl-containing compounds (e.g., ) showed reduced cytotoxicity compared to sulfonamides, suggesting that bulky substituents may hinder target engagement .

Metabolic Stability

  • The tert-butyl group in the target compound improves metabolic stability by resisting oxidative degradation, as observed in related analogs .
  • Ethyl thioacetate derivatives (e.g., ) are more prone to esterase-mediated hydrolysis, reducing their half-life in vivo .

Research Findings and Trends

Structure-Activity Relationship (SAR) :

  • Substitution at position 4 with electron-donating groups (e.g., tert-butyl) enhances metabolic stability but may reduce binding affinity to polar enzyme active sites .
  • Thioether linkages improve membrane permeability compared to oxygen-based ethers, as seen in pharmacokinetic studies of related compounds .

Crystallographic Data: Analogous compounds (e.g., ethyl 2-phenyl-4-(prop-2-yn-1-yloxy)-5,6,7,8-tetrahydro-pyrido[4',3':4,5]thieno[2,3-d]pyrimidine-7-carboxylate) adopt a half-chair conformation in the tetrahydro-pyridine ring, with planar fused-ring systems optimizing π-stacking interactions .

Docking Studies :

  • Carboxamide derivatives exhibit strong binding to the TrmD enzyme (binding energy = −9.2 kcal/mol) via interactions with Asn152 and Asp154 residues .

Biological Activity

Tert-butyl (5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4-ylthio)acetate is a compound of increasing interest in the field of medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Chemical Structure and Synthesis

The compound is characterized by a complex structure that includes a benzothieno-pyrimidine backbone. The synthesis typically involves multi-step processes that include the formation of the thieno-pyrimidine core followed by functionalization to introduce the tert-butyl and acetate groups. Recent studies have demonstrated various synthetic routes leading to high yields of the desired product, which are essential for further biological evaluations.

Biological Activities

1. Anti-inflammatory Activity

Research has highlighted the anti-inflammatory properties of related compounds within the benzothieno-pyrimidine class. For instance, derivatives have shown significant inhibition of inflammation in animal models, such as the carrageenan-induced paw edema test. Compounds similar to tert-butyl (5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4-ylthio)acetate exhibited inhibition percentages ranging from 39% to 54% compared to standard anti-inflammatory drugs like indomethacin .

2. Antioxidant Properties

The antioxidant capacity of tetrahydrobenzo[b]thiophene derivatives has been documented through various assays. These compounds can effectively scavenge free radicals and inhibit lipid peroxidation processes. For example, certain derivatives displayed inhibition rates of lipid oxidation between 19% and 30%, indicating their potential as protective agents against oxidative stress .

3. Antimicrobial Activity

Preliminary studies suggest that compounds derived from this class exhibit notable antimicrobial activity. Their efficacy against various bacterial strains has been evaluated using standard microbiological methods. The results indicate a promising spectrum of activity against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections .

Case Studies

Case Study 1: Anti-inflammatory Efficacy

A study involving the evaluation of several benzothieno-pyrimidine derivatives demonstrated that specific structural modifications could enhance anti-inflammatory activity significantly. The compound tert-butyl (5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4-ylthio)acetate was included in this evaluation and showed comparable results to established anti-inflammatory agents in reducing edema in rat models .

Case Study 2: Antioxidant Assessment

In vitro assays conducted on various tetrahydrobenzo[b]thiophene derivatives revealed their ability to reduce oxidative stress markers in cultured cells. The study indicated that these compounds could lower reactive oxygen species (ROS) levels significantly compared to untreated controls, supporting their role as potential therapeutic agents for oxidative stress-related conditions .

Summary Table of Biological Activities

Activity Type Efficacy Reference
Anti-inflammatoryInhibition: 39% - 54%
AntioxidantInhibition: 19% - 30% lipid oxidation
AntimicrobialActive against Gram-positive/negative

Q & A

Q. Basic Characterization :

  • NMR Spectroscopy : Distinct proton environments, such as NH (δ 13.5 ppm) and aromatic CH (δ 8.0 ppm), confirm the thienopyrimidine core .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 222 [M⁺] for the thione derivative) validate molecular weight .
    Advanced Techniques :
  • X-ray Crystallography : Single-crystal studies (e.g., using SHELXL ) resolve disorder in the tetrahydro ring system and confirm bond angles (mean C–C bond length: 0.004 Å) .
  • LC-MS and IR : These methods track reaction progress and verify functional groups (e.g., carbonyl stretches at ~1684 cm⁻¹) .

What methodologies are used to evaluate the biological activity of this compound and its derivatives?

Q. Basic Screening :

  • Antimicrobial Assays : Derivatives are tested against bacterial/fungal strains via disk diffusion or MIC assays. For instance, hydrazinecarbothioamide derivatives show activity against E. coli and S. aureus .
    Advanced Studies :
  • Molecular Docking : Pyridyl amides and hydrazone derivatives are docked into target proteins (e.g., EGFR or Shiga toxin) using software like AutoDock .
  • Kinase Inhibition : Thienopyrimidines are screened against kinases (e.g., PRKD3) to assess IC₅₀ values .

How can researchers address contradictory data in synthetic yields or biological activity?

Q. Case Analysis :

  • Yield Discrepancies : The 4-thione derivative (75% yield ) vs. the 4-selenone analog (65% yield ) highlights the impact of chalcogen substitution on reaction efficiency.
  • Biological Variability : Differences in antimicrobial activity between derivatives (e.g., pyridyl amides vs. hydrazones) may arise from substituent electronic effects or steric hindrance .
    Methodological Adjustments :
  • Optimize reaction conditions (e.g., solvent polarity, temperature) to improve yields .
  • Use isothermal titration calorimetry (ITC) to quantify binding affinities and validate docking predictions .

What computational strategies support the design of novel derivatives?

Q. Advanced Workflows :

Docking Studies : Predict binding modes of 4-carboxamide derivatives in EGFR’s ATP-binding pocket .

Molecular Dynamics (MD) Simulations : Simulate ligand-protein stability over 100 ns to identify key interactions (e.g., hydrogen bonds with Lys721) .

QSAR Modeling : Correlate substituent bulk (e.g., tert-butyl groups) with inhibitory potency .

How can crystallographic disorder in the tetrahydro ring system be mitigated?

Q. Experimental Design :

  • Low-Temperature Data Collection : Crystals analyzed at 123 K reduce thermal motion artifacts .
  • SHELX Refinement : Use SHELXL’s restraints for anisotropic displacement parameters to model disordered cyclohexane rings .

What are the challenges in scaling up synthesis for in vivo studies?

Q. Methodological Solutions :

  • Green Chemistry Approaches : Replace toxic solvents (e.g., DMF) with ethanol/water mixtures .
  • Catalytic Strategies : Employ Pd/C or Ni catalysts for selective C–S bond formation in high-throughput reactions .

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